molecular formula C17H29N3O4 B2598386 Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate CAS No. 2361574-13-0

Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate

Numéro de catalogue B2598386
Numéro CAS: 2361574-13-0
Poids moléculaire: 339.436
Clé InChI: STIXSYWVSUWPGA-BETUJISGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in the treatment of various cancers and autoimmune diseases. TAK-659 is a promising drug candidate due to its high potency and selectivity towards specific targets in the body.

Mécanisme D'action

TAK-659 works by inhibiting specific enzymes in the body that are involved in the growth and proliferation of cancer cells and the immune response in autoimmune diseases. Specifically, TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which play key roles in these processes. By inhibiting these enzymes, TAK-659 can prevent the growth of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, TAK-659 inhibits the activity of BTK, which leads to a decrease in cell proliferation and an increase in apoptosis. In autoimmune diseases, TAK-659 inhibits the activity of ITK, which reduces the activity of T cells and the production of inflammatory cytokines. Furthermore, TAK-659 has been shown to have good pharmacokinetic properties, which allows it to be administered orally and have a long half-life in the body.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 for lab experiments is its high potency and selectivity towards specific targets in the body. This allows researchers to study the effects of inhibiting specific enzymes in the body without the risk of off-target effects. Furthermore, TAK-659 has good pharmacokinetic properties, which allows it to be administered orally and have a long half-life in the body. However, one limitation of TAK-659 for lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Orientations Futures

There are several future directions for the study of TAK-659. One direction is the further development of TAK-659 as a potential drug candidate for the treatment of various cancers and autoimmune diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of TAK-659 in humans, which will provide valuable information for the development of clinical trials. Additionally, the study of the effects of TAK-659 on specific signaling pathways in the body could provide insight into its mechanism of action and potential therapeutic uses.

Méthodes De Synthèse

TAK-659 is synthesized using a multistep process that involves several chemical reactions. The synthesis begins with the preparation of the starting material, which is then reacted with various reagents to form the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires expertise in organic chemistry.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. Furthermore, TAK-659 has been shown to be highly selective towards specific targets in the body, which reduces the risk of off-target effects.

Propriétés

IUPAC Name

tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O4/c1-6-15(22)20(5)11-14(21)18-12-7-9-13(10-8-12)19-16(23)24-17(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIXSYWVSUWPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.